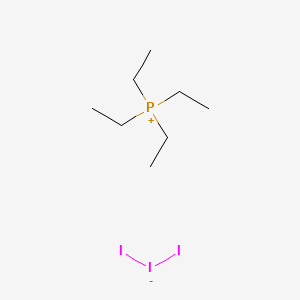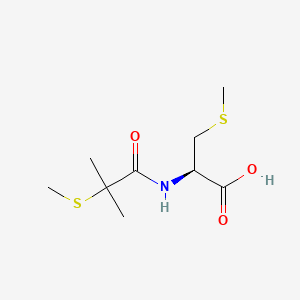
S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine: is a sulfur-containing amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine typically involves the reaction of L-cysteine with methylthio compounds under specific conditions. The process may include steps such as methylation and acylation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
化学反応の分析
Types of Reactions: S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting sulfoxides back to sulfides.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
科学的研究の応用
Chemistry: In chemistry, S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential role in cellular processes and its interactions with other biomolecules. It may be used in research related to enzyme function and protein modification.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in various industrial processes.
作用機序
The mechanism of action of S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
S-Methylisothiourea: This compound shares some structural similarities with S-Methyl-N-(2-methyl-2(methylthio)propionyl)-L-cysteine and is known for its inhibitory effects on inducible nitric oxide synthetase.
Methyl 2-(methylthio)benzoate:
Uniqueness: this compound is unique due to its specific structural features and reactivity
特性
CAS番号 |
74407-28-6 |
|---|---|
分子式 |
C9H17NO3S2 |
分子量 |
251.4 g/mol |
IUPAC名 |
(2R)-2-[(2-methyl-2-methylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S2/c1-9(2,15-4)8(13)10-6(5-14-3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChIキー |
PJAGTRYFTSKLOI-LURJTMIESA-N |
異性体SMILES |
CC(C)(C(=O)N[C@@H](CSC)C(=O)O)SC |
正規SMILES |
CC(C)(C(=O)NC(CSC)C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


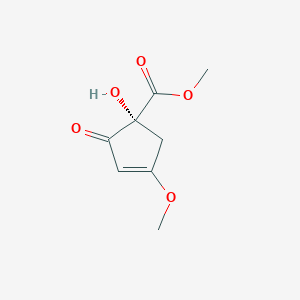
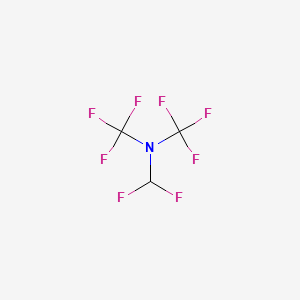
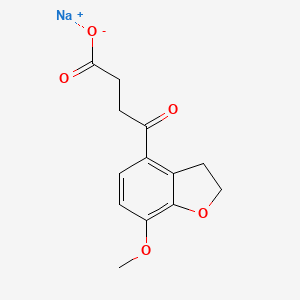

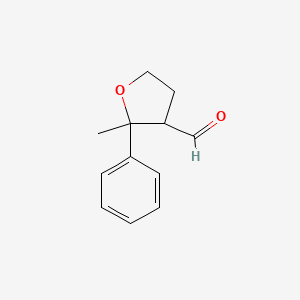
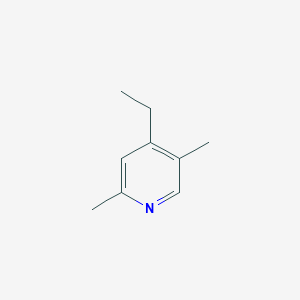
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
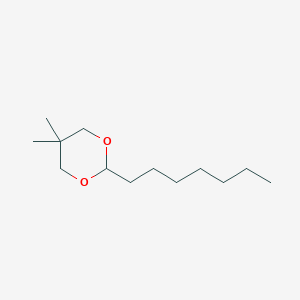
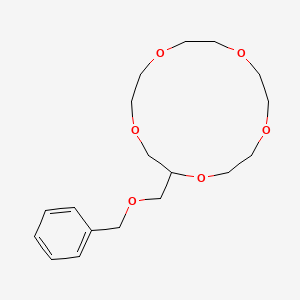
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
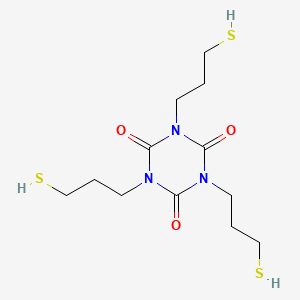

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
